An In-depth Technical Guide to 4-Methoxy-2-nitrophenylthiocyanate
An In-depth Technical Guide to 4-Methoxy-2-nitrophenylthiocyanate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 4-Methoxy-2-nitrophenylthiocyanate is a specialized chemical compound for which there is limited information in public databases and commercial catalogs. This guide has been compiled from established chemical principles and data for structurally related compounds. All experimental procedures are illustrative and should be adapted and optimized under appropriate laboratory settings.
Introduction
4-Methoxy-2-nitrophenylthiocyanate is an aromatic organic compound characterized by a benzene ring substituted with a methoxy group, a nitro group, and a thiocyanate group. The relative positions of these functional groups (4-methoxy, 2-nitro) are critical to its chemical properties and potential reactivity. The thiocyanate (-SCN) functional group is a versatile moiety in organic synthesis and can be a precursor to various sulfur-containing heterocycles. It is an isomer of the more commonly found isothiocyanate (-NCS) functional group. Given the scarcity of data for this specific compound, this guide provides a theoretical and practical framework for its synthesis and characterization based on well-established chemical reactions.
Physicochemical Data
| Property | Value (Estimated) | Notes |
| CAS Number | Not assigned | This compound is not listed in major chemical databases. |
| Molecular Formula | C8H6N2O3S | Calculated from the chemical structure. |
| Molecular Weight | 210.21 g/mol | Calculated from the atomic weights of the constituent elements. |
| Appearance | Expected to be a yellow to orange crystalline solid | Based on the appearance of the precursor, 4-methoxy-2-nitroaniline. |
| Melting Point | > 100 °C | Estimated based on related nitroaromatic compounds. |
| Boiling Point | > 300 °C | Expected to be high and likely to decompose before boiling at atmospheric pressure. |
| Solubility | Insoluble in water; soluble in organic solvents like acetone, DMSO, and DMF. | Typical for moderately polar aromatic compounds. |
| pKa | Not applicable | The molecule does not have a readily ionizable proton. |
Proposed Experimental Protocols
The synthesis of 4-Methoxy-2-nitrophenylthiocyanate can be approached through several established methods for the preparation of aryl thiocyanates. The most plausible route starts from the commercially available 4-methoxy-2-nitroaniline.
This is a classic and reliable method for introducing a thiocyanate group onto an aromatic ring.
Step 1: Diazotization of 4-Methoxy-2-nitroaniline
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Materials:
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4-Methoxy-2-nitroaniline (1.0 eq)
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Concentrated Hydrochloric Acid (HCl, 3.0 eq)
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Sodium Nitrite (NaNO2, 1.1 eq)
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Distilled water
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Ice
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Procedure:
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In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 4-methoxy-2-nitroaniline in a mixture of water and concentrated hydrochloric acid.
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Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
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Dissolve sodium nitrite in a minimal amount of cold water.
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Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature is maintained below 5 °C. The addition should be slow to control the exothermic reaction.
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Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt solution. The solution should be clear or slightly yellow.
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Step 2: Thiocyanation (Sandmeyer-type Reaction)
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Materials:
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Potassium Thiocyanate (KSCN, 1.2 eq)
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Copper(I) Thiocyanate (CuSCN, catalytic amount, optional but recommended)
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Distilled water
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Ethyl acetate or Dichloromethane for extraction
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Procedure:
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In a separate beaker, dissolve potassium thiocyanate in water. If using a catalyst, add copper(I) thiocyanate to this solution.
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Cool the thiocyanate solution to 0-5 °C.
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Slowly add the cold diazonium salt solution from Step 1 to the stirred thiocyanate solution. Effervescence (release of N2 gas) should be observed. Maintain the temperature below 10 °C during the addition.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
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The solid product, 4-Methoxy-2-nitrophenylthiocyanate, should precipitate from the solution.
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Collect the solid by vacuum filtration and wash with cold water.
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For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture. Alternatively, the reaction mixture can be extracted with an organic solvent, the organic layer dried over anhydrous sodium sulfate, and the solvent evaporated to yield the crude product.
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An alternative approach involves the direct thiocyanation of an activated aromatic ring.
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Materials:
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4-Methoxy-2-nitroaniline (1.0 eq)
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Potassium Thiocyanate (KSCN, 2.1 eq)
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N-Bromosuccinimide (NBS, 1.0 eq)
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Ethanol
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Procedure:
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Dissolve N-bromosuccinimide in ethanol in a round-bottom flask and add potassium thiocyanate. Stir the mixture at room temperature for about 5 minutes.
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Add 4-methoxy-2-nitroaniline to the solution and continue stirring at room temperature.
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Monitor the reaction by thin-layer chromatography (TLC).
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Once the reaction is complete, concentrate the reaction mixture under reduced pressure.
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Add water to the residue and extract the product with ethyl acetate.
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Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent.
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Purify the crude product by column chromatography on silica gel.
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Mandatory Visualizations
Caption: Workflow for the synthesis of 4-Methoxy-2-nitrophenylthiocyanate.
Biological Activity and Signaling Pathways
There is no information available in the scientific literature regarding the biological activity or the involvement of 4-Methoxy-2-nitrophenylthiocyanate in any signaling pathways. Aromatic nitro compounds and thiocyanates can exhibit a range of biological effects, and any investigation into the bioactivity of this compound would be novel research. It is recommended that appropriate safety precautions be taken when handling this compound due to the presence of the nitro and thiocyanate functional groups, which can have toxicological properties.
Conclusion
This technical guide provides a comprehensive overview of 4-Methoxy-2-nitrophenylthiocyanate, a compound for which there is currently a lack of published data. The guide outlines its predicted physicochemical properties and provides detailed, plausible protocols for its synthesis from readily available starting materials. The provided workflow diagram offers a clear visual representation of the synthetic process. This information is intended to serve as a valuable resource for researchers and scientists interested in the synthesis and potential applications of this novel compound in drug development and other areas of chemical research. All proposed experimental work should be conducted with appropriate safety measures and adapted as necessary.
